molecular formula C12H15F2N B13186107 4-Cyclohexyl-3,5-difluoroaniline

4-Cyclohexyl-3,5-difluoroaniline

Katalognummer: B13186107
Molekulargewicht: 211.25 g/mol
InChI-Schlüssel: MLFVCRUJIRJSHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclohexyl-3,5-difluoroaniline is an organic compound with the molecular formula C₁₂H₁₅F₂N It is a derivative of aniline, where the aromatic ring is substituted with a cyclohexyl group and two fluorine atoms at the 3 and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-3,5-difluoroaniline typically involves the following steps:

    Starting Material: The process begins with 3,5-difluoroaniline.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Cyclohexyl-3,5-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of cyclohexyl-3,5-difluoroaniline.

    Substitution: Formation of substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

4-Cyclohexyl-3,5-difluoroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Cyclohexyl-3,5-difluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    3,5-Difluoroaniline: Lacks the cyclohexyl group, leading to different chemical and physical properties.

    4-Cyclohexyl-2,6-difluoroaniline: Similar structure but with fluorine atoms at different positions, affecting reactivity and applications.

    4-Cyclohexyl-3,5-dichloroaniline: Substituted with chlorine instead of fluorine, resulting in different chemical behavior.

Uniqueness: 4-Cyclohexyl-3,5-difluoroaniline is unique due to the presence of both cyclohexyl and fluorine substituents, which impart distinct electronic and steric properties. These features make it valuable for specific applications where such properties are desired.

Eigenschaften

Molekularformel

C12H15F2N

Molekulargewicht

211.25 g/mol

IUPAC-Name

4-cyclohexyl-3,5-difluoroaniline

InChI

InChI=1S/C12H15F2N/c13-10-6-9(15)7-11(14)12(10)8-4-2-1-3-5-8/h6-8H,1-5,15H2

InChI-Schlüssel

MLFVCRUJIRJSHQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C2=C(C=C(C=C2F)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.